REACTION_CXSMILES
|
CC1(P(C(C)(C)C)C(C)(C)C)[C:4]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7]C=2)C1.[CH:26]1[C:38]2[NH:37][C:36]3[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=3)[C:30]=2[CH:29]=[CH:28][CH:27]=1.C[Mg]Cl.Cl[C:43]1[CH:48]=[CH:47][CH:46]=[C:45](Cl)[CH:44]=1.[Cl-].[NH4+:51]>C1(C)C=CC=CC=1.O.C1COCC1>[CH:35]1[C:36]2[N:37]([C:43]3[CH:48]=[CH:47][CH:46]=[C:45]([N:51]4[C:5]5[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=5[C:11]5[C:12]4=[CH:13][CH:14]=[CH:15][CH:16]=5)[CH:44]=3)[C:38]3[C:30](=[CH:29][CH:28]=[CH:27][CH:26]=3)[C:31]=2[CH:32]=[CH:33][CH:34]=1 |f:4.5|
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Name
|
[PdCl(π-allyl)]2
|
Quantity
|
11.6 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
44.4 mg
|
Type
|
reactant
|
Smiles
|
CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3NC12
|
Name
|
xylenes
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)Cl
|
Name
|
solution
|
Quantity
|
8.2 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
two-necked, round bottomed flask equipped a gas inlet
|
Type
|
CUSTOM
|
Details
|
the flask was evacuated
|
Type
|
ADDITION
|
Details
|
filled with nitrogen
|
Type
|
CUSTOM
|
Details
|
to prepare a catalyst solution
|
Type
|
CUSTOM
|
Details
|
thermometer, and a gas inlet was evacuated
|
Type
|
ADDITION
|
Details
|
filled with nitrogen
|
Type
|
CUSTOM
|
Details
|
was kept at 20° C.
|
Type
|
WASH
|
Details
|
lower, and then the dropping funnel was washed with dehydrated xylenes (11 mL)
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture to room temperature
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated off
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give solid residue
|
Type
|
FILTRATION
|
Details
|
filtered through a Celite pad
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the solid, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from toluene/methanol
|
Type
|
CUSTOM
|
Details
|
to afford 12.5 g of mCP as a white powder
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3N(C12)C1=CC(=CC=C1)N1C2=CC=CC=C2C=2C=CC=CC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |